

A Comprehensive Technical Guide to 2-Phenoxyethyl Acetate: Industrial Uses and Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Phenoxyethyl acetate*

Cat. No.: *B1584703*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Phenoxyethyl acetate** (CAS 6192-44-5), a versatile organic ester. Moving beyond a simple recitation of facts, this document delves into the causality behind its applications, offering field-proven insights into its industrial utility and burgeoning role in scientific research. Herein, we synthesize technical data with practical methodologies to create a self-validating resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Unveiling the Molecular Identity and Physicochemical Landscape of 2-Phenoxyethyl Acetate

2-Phenoxyethyl acetate, also known as acetic acid 2-phenoxyethyl ester or ethylene glycol monophenyl ether acetate, is a colorless liquid characterized by a faint, pleasant floral odor.^[1] Its unique molecular structure, combining an acetyl group with a phenoxyethanol moiety, imparts a valuable set of physicochemical properties that are central to its diverse applications.^{[2][3]} A thorough understanding of these properties is fundamental to its effective and safe utilization in both industrial and research settings.^[4]

Caption: Chemical Structure of **2-Phenoxyethyl acetate**.

A summary of its key physicochemical properties is presented in the table below, providing a quantitative basis for the subsequent discussions on its applications.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	Colorless liquid	[4]
Boiling Point	~243.64 °C @ 760 mm Hg (est)	[5]
Density	~1.11 g/cm ³	[4]
Flash Point	~95.30 °C (est)	[5]
Water Solubility	1900 mg/L @ 35 °C (exp)	[5]
logP (o/w)	1.752 (est)	[5]

These properties, particularly its moderate volatility, good solvency for a range of organic compounds, and pleasant aroma, are the primary drivers for its widespread industrial use.[6]

Industrial Significance: A Multifaceted Ingredient

2-Phenoxyethyl acetate has carved a significant niche in several industrial sectors, primarily due to its favorable combination of sensory and functional properties.

Fragrance and Personal Care Formulations

The most prominent industrial application of **2-Phenoxyethyl acetate** is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[6] Its sweet, floral, and slightly rosy scent profile makes it a versatile component in creating complex and appealing fragrances.[5] Beyond its olfactory contribution, its relatively low volatility allows it to act as a fixative, prolonging the scent's longevity on the skin or in the product.

The safety of **2-Phenoxyethyl acetate** for use in fragrances has been assessed, often in conjunction with other aryl alkyl alcohol simple acid esters. Toxicological and dermatological reviews of structurally related compounds like 2-phenoxyethyl propionate and 2-phenoxyethyl isobutyrate provide a basis for its safety evaluation, considering endpoints such as acute toxicity, skin irritation, and sensitization.[\[3\]](#)[\[7\]](#)

Solvents, Coatings, and Emulsifiers

Leveraging its excellent solvency, **2-Phenoxyethyl acetate** is utilized as a solvent in the manufacturing of paints, coatings, and lacquers.[\[6\]](#) Its ability to dissolve various resins and polymers contributes to the formation of uniform and durable films. Furthermore, its properties lend themselves to its use as an emulsifier in certain formulations, aiding in the stabilization of oil-in-water or water-in-oil mixtures.[\[3\]](#)

Research Applications: Exploring New Frontiers

While its industrial applications are well-established, the use of **2-Phenoxyethyl acetate** in scientific research is an expanding field with significant potential, particularly in biocatalysis, and with emerging interest in pharmaceutical sciences.

Biocatalysis and Enzymatic Synthesis

A significant area of research focuses on the "green" synthesis of **2-Phenoxyethyl acetate** using enzymatic catalysts, which offers a more sustainable alternative to traditional chemical synthesis.[\[8\]](#)[\[9\]](#) Lipases, a class of enzymes that catalyze the hydrolysis of fats, are commonly employed for the esterification or transesterification reactions to produce this ester.

Experimental Protocol: Lipase-Catalyzed Synthesis of **2-Phenoxyethyl Acetate**

This protocol is a representative example of the enzymatic synthesis of **2-Phenoxyethyl acetate**, based on principles described in the literature.[\[1\]](#)

Materials:

- 2-Phenylethanol
- Vinyl acetate

- Immobilized lipase (e.g., Novozym® 435)
- Organic solvent (e.g., n-hexane, or solvent-free system)
- Shaking incubator or magnetic stirrer with temperature control
- Gas chromatograph (GC) for analysis

Methodology:

- Reaction Setup: In a sealed reaction vessel, combine 2-phenylethanol and vinyl acetate in a defined molar ratio (e.g., 1:2). If using a solvent, add a sufficient volume of n-hexane.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized (e.g., 1-10% w/v).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified duration (e.g., 1-24 hours).
- Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Centrifuge to separate the immobilized enzyme.
- Analysis: Analyze the supernatant by GC to determine the conversion of 2-phenylethanol and the yield of **2-Phenoxyethyl acetate**.
- Product Isolation: Upon completion, separate the enzyme by filtration for potential reuse. The product can be purified from the reaction mixture by distillation or chromatography.

The optimization of reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and reaction time is crucial for achieving high conversion rates and is a common focus of research in this area.[\[1\]](#)

Caption: Workflow for the enzymatic synthesis of **2-Phenoxyethyl acetate**.

Potential as an Antimicrobial and Biocidal Agent

The precursor to **2-Phenoxyethyl acetate**, 2-phenoxyethanol, is a well-known preservative with broad-spectrum antimicrobial activity.[\[10\]](#) While direct studies on the antimicrobial efficacy

of **2-Phenoxyethyl acetate** are less common, its structural similarity suggests potential applications in this area. Research into the antimicrobial properties of other acetate esters has shown that they can possess significant activity against various microorganisms.[11]

The mechanism of action of such compounds often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. Further research is warranted to elucidate the specific antimicrobial spectrum and mechanism of action of **2-Phenoxyethyl acetate** against pathogenic bacteria and fungi.

Applications in Drug Formulation and Delivery

The properties of **2-Phenoxyethyl acetate** make it an interesting candidate for applications in pharmaceutical formulations, although this remains an area of active exploration.

- Solvent for Poorly Soluble Drugs: Its solvency for organic molecules suggests it could be investigated as a co-solvent or part of a solvent system for poorly water-soluble active pharmaceutical ingredients (APIs) in topical or transdermal formulations.[12][13] The ability to dissolve a drug is a critical first step in its delivery through the skin.
- Topical and Transdermal Delivery: Its moderate lipophilicity ($\log P \sim 1.75$) may allow it to act as a penetration enhancer, facilitating the transport of drugs across the stratum corneum, the primary barrier of the skin.[14][15][16] The mechanism of penetration enhancement often involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the co-administered drug.[4][17]
- Preservative in Pharmaceutical Formulations: Given the known preservative properties of 2-phenoxyethanol, **2-Phenoxyethyl acetate** could potentially serve a dual role as both a solvent/enhancer and a preservative in topical or ophthalmic preparations, protecting them from microbial contamination.[2][18][19][20]

Role as a Synthetic Intermediate

In organic synthesis, **2-Phenoxyethyl acetate** can serve as a valuable intermediate for the synthesis of more complex molecules.[3] Its ester functionality can be hydrolyzed to regenerate the 2-phenoxyethanol hydroxyl group for further reactions, or the entire phenoxyethyl acetate moiety can be incorporated as a building block in the synthesis of pharmaceutical or agrochemical compounds.

Safety and Toxicology

A comprehensive understanding of the toxicological profile of **2-Phenoxyethyl acetate** is essential for its safe handling and application. While direct, extensive toxicological data on **2-Phenoxyethyl acetate** can be limited, a significant amount of information can be inferred from studies on structurally similar compounds and its precursor, 2-phenoxyethanol.

Toxicological assessments of related fragrance ingredients, such as 2-phenoxyethyl isobutyrate and 2-phenoxyethyl propionate, have evaluated endpoints including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.^{[3][7]} These studies generally indicate a low order of acute toxicity and a low potential for skin irritation and sensitization at typical use concentrations in consumer products. Oral and dermal LD50 values for beta-phenoxyethyl acetate in rodents have been reported to be in the range of 3700-4900 $\mu\text{L/kg}$ and 9 mL/kg, respectively.^[5]

It is important for researchers and formulators to consult the latest safety data sheets (SDS) and regulatory information for comprehensive guidance on the safe handling, storage, and disposal of **2-Phenoxyethyl acetate**.

Conclusion and Future Perspectives

2-Phenoxyethyl acetate is a molecule of significant industrial importance, with a well-established role in the fragrance and coatings industries. Its pleasant sensory properties and effective solvency are the cornerstones of its current applications. For the research community, particularly in drug development, **2-Phenoxyethyl acetate** presents a landscape of untapped potential.

Future research should focus on a more direct and thorough investigation of its antimicrobial properties, its efficacy as a solvent and penetration enhancer for a range of APIs in topical and transdermal drug delivery systems, and its utility as a synthetic intermediate. As the demand for "green" and sustainable chemical processes grows, the enzymatic synthesis of **2-Phenoxyethyl acetate** will likely become an even more critical area of study. A deeper understanding of its toxicological profile through direct studies will further solidify its potential for broader applications in the pharmaceutical and personal care sectors. This guide serves as a foundational resource to inspire and inform such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preservatives in Topical Ophthalmic Medications [medscape.com]
- 3. nbino.com [nbino.com]
- 4. catalog.article4pub.com [catalog.article4pub.com]
- 5. beta-phenoxyethyl acetate, 6192-44-5 [thegoodsentscompany.com]
- 6. nbino.com [nbino.com]
- 7. Fragrance material review on 2-phenoxyethyl propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 16. "Transdermal Drug Permeation Enhancement Using Low Molecular Weight Pri" by Robert M. Bennett [medica-musc.researchcommons.org]
- 17. Permeation enhancer strategies in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]
- 19. PRESERVATIVES FROM THE EYE DROPS AND THE OCULAR SURFACE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Phenoxyethyl Acetate: Industrial Uses and Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584703#industrial-uses-and-research-applications-of-2-phenoxyethyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com